molecular formula C11H8N2S B12964860 3H-Naphtho[1,2-d]imidazole-2-thiol

3H-Naphtho[1,2-d]imidazole-2-thiol

Cat. No.: B12964860
M. Wt: 200.26 g/mol
InChI Key: BXYPGICASMVMLQ-UHFFFAOYSA-N
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Description

3H-Naphtho[1,2-d]imidazole-2-thiol is a heterocyclic compound that belongs to the class of naphthoimidazoles. These compounds are characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring. The presence of a thiol group at the 2-position of the imidazole ring adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[1,2-d]imidazole-2-thiol typically involves the cyclization of naphthalene-1,2-diamine with a suitable thiocarbonyl compound. One common method is the reaction of naphthalene-1,2-diamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate intermediate. This intermediate then undergoes cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Naphtho[1,2-d]imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3H-Naphtho[1,2-d]imidazole-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Naphtho[1,2-d]imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, modulating their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Naphtho[1,2-d]imidazole-2-thiol is unique due to the presence of both a naphthalene ring and an imidazole ring fused together, along with a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

1,3-dihydrobenzo[e]benzimidazole-2-thione

InChI

InChI=1S/C11H8N2S/c14-11-12-9-6-5-7-3-1-2-4-8(7)10(9)13-11/h1-6H,(H2,12,13,14)

InChI Key

BXYPGICASMVMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=S)N3

Origin of Product

United States

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